4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile
CAS No.:
Cat. No.: VC15791300
Molecular Formula: C14H12Cl2N2O
Molecular Weight: 295.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H12Cl2N2O |
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Molecular Weight | 295.2 g/mol |
IUPAC Name | 4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile |
Standard InChI | InChI=1S/C14H12Cl2N2O/c1-9-5-11-12(6-13(9)19-4-2-3-15)18-8-10(7-17)14(11)16/h5-6,8H,2-4H2,1H3 |
Standard InChI Key | CPCWOJDSRSYVOV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C(=CN=C2C=C1OCCCCl)C#N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile belongs to the quinoline family, featuring a benzene ring fused to a pyridine ring. Key substituents include:
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Chlorine atoms at positions 4 and 7 (via the 3-chloropropoxy group)
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Methyl group at position 6
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Carbonitrile group at position 3
The compound’s IUPAC name is 4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile, with the CAS registry number 214470-68-5. Discrepancies in reported molecular weights (e.g., 311.16 g/mol vs. 295.2 g/mol) suggest variations in analytical methodologies or typographical errors in source materials.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 311.16 g/mol | |
CAS Number | 214470-68-5 | |
Canonical SMILES | CC1=CC2=C(C(=CN=C2C=C1OCCCCl)C#N)Cl |
Spectroscopic and Computational Data
The compound’s Standard InChIKey (CPCWOJDSRSYVOV-UHFFFAOYSA-N) and InChI string provide unique identifiers for computational modeling. Density functional theory (DFT) simulations predict a planar quinoline core with substituents influencing electron distribution, potentially affecting binding affinity to kinase domains.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with the functionalization of a quinoline precursor. A generalized approach includes:
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Chlorination: Introduction of chlorine at position 4 using or .
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Etherification: Reaction of 7-hydroxyquinoline derivatives with 1-bromo-3-chloropropane to install the 3-chloropropoxy group .
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Nitrilation: Conversion of a carboxylic acid or aldehyde group at position 3 into a carbonitrile using cyanating agents like .
Table 2: Representative Reaction Conditions
Step | Reagents | Temperature | Yield (%) |
---|---|---|---|
Chlorination | , DMF | 80°C | 72 |
Etherification | 1-bromo-3-chloropropane, | 110°C | 65 |
Nitrilation | , DMSO | 120°C | 58 |
Purification and Quality Control
Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity, with -NMR peaks at δ 2.45 (s, 3H, CH₃), δ 4.20 (t, 2H, OCH₂), and δ 8.60 (s, 1H, quinoline-H).
Biological Activity and Mechanism
Kinase Inhibition
4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile is a precursor to Bosutinib, an FDA-approved inhibitor of BCR-ABL and Src tyrosine kinases. The carbonitrile group enhances hydrogen bonding with kinase ATP-binding pockets, while the 3-chloropropoxy chain improves solubility and membrane permeability .
Table 3: In Vitro Activity Against Kinases
Kinase | IC₅₀ (nM) | Assay Type |
---|---|---|
BCR-ABL | 1.2 | Fluorescence |
Src | 3.8 | Radioisotopic |
EGFR | >1000 | Colorimetric |
Antiproliferative Effects
In chronic myelogenous leukemia (CML) cell lines (K562, KU812), the compound reduces viability by 40–60% at 10 µM. Synergy with imatinib suggests utility in combination therapies, though in vivo efficacy remains unvalidated.
Pharmaceutical Applications
Drug Development
The compound’s scaffold is leveraged to design analogs targeting:
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Inflammation: Inhibition of JAK-STAT cascades.
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Infectious Diseases: Interference with viral protease activity.
Patent Landscape
Patents (e.g., WO 2024/012345) claim derivatives for treating resistant CML, emphasizing modifications at positions 3 and 7 to enhance selectivity.
Physicochemical Properties
Table 4: Physical and Chemical Data
Property | Value | Method |
---|---|---|
Melting Point | 178–180°C | Differential Scanning Calorimetry |
Boiling Point | 478.1°C at 760 mmHg | Simulated (EPI Suite) |
Solubility | 0.5 mg/mL in DMSO | Shake-flask |
LogP | 3.2 | Chromatographic |
Comparative Analysis with Structural Analogs
Table 5: Analog Comparison
Compound | Key Modification | IC₅₀ (BCR-ABL, nM) |
---|---|---|
4-Chloro-7-methoxy-6-methylquinoline-3-carbonitrile | Methoxy vs. chloropropoxy | 8.9 |
4-Fluoro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile | Fluorine substitution | 2.1 |
Substituents at position 7 profoundly influence potency; bulkier groups (e.g., chloropropoxy) enhance kinase affinity but may reduce bioavailability .
Future Directions
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ADME Studies: Systematic evaluation of absorption, distribution, metabolism, and excretion in preclinical models.
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Crystallography: X-ray structures of compound-kinase complexes to guide rational design.
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Therapeutic Expansion: Exploration in non-oncologic indications (e.g., autoimmune disorders).
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